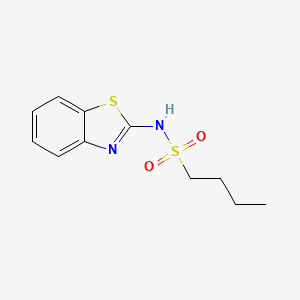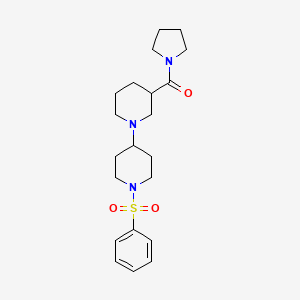
1-(4-chlorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of substituted pyrrolidinones. Compounds in this class are often studied for their potential pharmacological properties and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidinone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-chlorophenyl group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the pyrrolidinone ring.
Attachment of the 3-methylpiperidine-1-carbonyl group: This can be done through acylation reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:
Use of high-purity reagents: .
Controlled reaction temperatures and pressures: .
Efficient purification techniques: such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-chlorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Reduction: This reaction could involve the removal of oxygen atoms or the addition of hydrogen atoms, leading to different derivatives.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying its effects on biological systems and potential therapeutic uses.
Medicine: Investigating its pharmacological properties and potential as a drug candidate.
Industry: As an intermediate in the production of other chemicals or materials.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one would depend on its specific interactions with molecular targets. This might involve:
Binding to receptors: Such as neurotransmitter receptors in the brain.
Inhibition of enzymes: Affecting metabolic pathways.
Modulation of ion channels: Influencing cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-chlorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-3-one: A closely related compound with a similar structure but different substitution pattern.
1-(4-chlorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-ol: A hydroxylated derivative with potentially different pharmacological properties.
Uniqueness
1-(4-chlorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one might be unique in its specific combination of functional groups, which could confer distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c1-12-3-2-8-19(10-12)17(22)13-9-16(21)20(11-13)15-6-4-14(18)5-7-15/h4-7,12-13H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLCLMUDRXFEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727977 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B5407689.png)
![2,4-diamino-6-[(Z)-2-[5-(3-chloro-4-methylphenyl)furan-2-yl]-1-cyanoethenyl]pyridine-3,5-dicarbonitrile](/img/structure/B5407694.png)

![1-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B5407703.png)
![7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one](/img/structure/B5407709.png)

![N-(2-{[7-acetyl-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]amino}ethyl)acetamide](/img/structure/B5407747.png)
![N-allyl-7-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5407755.png)
![5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-(1H-pyrrol-2-yl)pyridine hydrochloride](/img/structure/B5407759.png)
![N-tert-butyl-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5407777.png)
![Tert-butyl 4-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B5407781.png)
![N-[4-(3-methyl-1-piperidinyl)benzyl]propanamide](/img/structure/B5407786.png)
![benzyl N-{2-[(4-bromobenzoyl)amino]-3-phenylacryloyl}glycinate](/img/structure/B5407794.png)
![(3S,5S)-5-[(4-fluorophenyl)carbamoyl]-1-[(3-methylphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B5407800.png)
